molecular formula H2O4PdS B077521 Palladium(II) sulfate CAS No. 13566-03-5

Palladium(II) sulfate

Cat. No.: B077521
CAS No.: 13566-03-5
M. Wt: 204.50 g/mol
InChI Key: POLLVEHVGPMJIK-UHFFFAOYSA-N
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Description

Palladium(II) sulfate is an inorganic chemical compound with the formula PdSO₄. It is a hygroscopic red-brown solid that forms the dihydrate, PdSO₄·2H₂O . This compound is known for its significant role in various chemical processes and industrial applications.

Chemical Reactions Analysis

Palladium(II) sulfate undergoes various types of chemical reactions:

Comparison with Similar Compounds

Palladium(II) sulfate can be compared with other palladium compounds such as:

This compound is unique due to its specific reactivity and solubility properties, making it suitable for particular applications in catalysis and environmental processes.

Properties

CAS No.

13566-03-5

Molecular Formula

H2O4PdS

Molecular Weight

204.50 g/mol

IUPAC Name

palladium;sulfuric acid

InChI

InChI=1S/H2O4S.Pd/c1-5(2,3)4;/h(H2,1,2,3,4);

InChI Key

POLLVEHVGPMJIK-UHFFFAOYSA-N

SMILES

[O-]S(=O)(=O)[O-].[Pd+2]

Canonical SMILES

OS(=O)(=O)O.[Pd]

Key on ui other cas no.

22723-63-3
13566-03-5

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palladium(II) sulfate
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Palladium(II) sulfate
Reactant of Route 4
Palladium(II) sulfate
Reactant of Route 5
Palladium(II) sulfate
Reactant of Route 6
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Q & A

Q1: What are the catalytic applications of Palladium(II) sulfate, and how does its interaction with heteropoly acids enhance its activity?

A1: this compound demonstrates significant catalytic activity in the oxidation of cycloolefins to their corresponding cyclic ketones. [] This activity is notably enhanced when combined with heteropoly acids (HPAs), such as H3PMo6W6O40. [] The PdSO4–H3PMo6W6O40 system exhibits exceptional efficiency, particularly in oxidizing cyclopentene and cyclohexene. [] The reaction mechanism suggests that this compound oxidizes the cycloolefin, subsequently being re-oxidized by the HPA, allowing for catalytic turnover. []

Q2: How does the structure of the cycloolefin influence its reactivity in this compound-catalyzed oxidation?

A2: Research indicates that the size and substitution pattern of the cycloolefin impact its reactivity in this compound-catalyzed oxidation. [] Larger cycloolefins, with increasing carbon numbers, generally show reduced reactivity compared to smaller ones. [] For instance, the yield of the corresponding cyclic ketone decreases as the ring size increases from cyclopentene to cyclooctene. [] Additionally, methyl-substituted cyclohexenes exhibit lower reactivity compared to unsubstituted cyclohexene. []

Q3: What analytical techniques are employed to quantify this compound in solution, and what challenges are associated with its measurement?

A3: Direct quantification of this compound in solution, especially in the presence of other ions like chloride and nitrate, can be challenging due to potential interferences. [] Ion chromatography (IC) provides a robust solution, but requires pre-treatment steps to remove interfering ions. [] One approach involves using IC-H cation exchange resin to eliminate the interference from Palladium(II) cations before analyzing the anions. [] Following this pre-treatment, a gradient elution with KOH solution is employed, and the target ions are detected using a suppressed conductivity detector. [] This method allows for the simultaneous determination of chloride and nitrate ions in this compound solutions. []

Q4: How does the sorption behavior of this compound differ from its chloro complex, and what implications does this have for its recovery?

A4: Studies on novel carbon fibers reveal distinct sorption properties for this compound compared to its chloro complex, K2PdCl4. [] While the specific sorption mechanisms and their dependence on solution conditions require further investigation, these differences highlight the importance of considering the chemical form of Palladium(II) when developing recovery strategies from various solutions. [] Understanding these sorption behaviors is crucial for optimizing the recovery and recycling of this valuable metal from industrial processes. []

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